molecular formula C18H36NO4S- B1258533 N-hexadecanoyltaurine(1-)

N-hexadecanoyltaurine(1-)

Cat. No. B1258533
M. Wt: 362.5 g/mol
InChI Key: LPDJCYFKKSLKRO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexadecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-hexadecanoyltaurine;  major species at pH 7.3. It is a conjugate base of a N-hexadecanoyltaurine.

Scientific Research Applications

Antioxidant and Immunomodulatory Activities

  • A study on the n-hexane extracts from Mangifera casturi fruit revealed the isolation of terpenoid compounds with potential antioxidant and immunomodulatory activities. The isolated compound lupeol, however, showed limited potency against DPPH free radical inhibition. Notably, it exhibited increasing macrophage activity, indicating potential immunomodulatory properties (Sutomo et al., 2013).

Insecticidal Activity

  • Research on n-Hexane extracts of Epaltes divaricata and their major metabolites, including n-Hexadecanoic acid, demonstrated significant larvicidal and growth-retardant activities against Aedes aegypti and Spodoptera litura. The extracts also affected enzyme activities and midgut morphology in these pests, indicating their potential as bioactive compounds for pest management (Amala et al., 2021).

Antidiabetic Activity

  • The n-hexane extract from Artocarpus camansi fruit peels displayed significant antidiabetic activity, as evidenced by its effectiveness in decreasing blood glucose levels in mice. Major compounds identified included hexadecanoic acid methyl ester, suggesting potential therapeutic applications for diabetes (Nasution et al., 2018).

Biodegradation of Hydrocarbons

  • A study on the biodegradation of n-hexadecane by Aspergillus sp. RFC-1 revealed insights into the mechanisms of hydrocarbon degradation. The fungus used enzymes like alkane hydroxylase and alcohol dehydrogenase for degrading n-hexadecane, which is structurally related to N-hexadecanoyltaurine(1-), offering perspectives on the bioremediation potential of such compounds (Al-Hawash et al., 2018).

properties

Product Name

N-hexadecanoyltaurine(1-)

Molecular Formula

C18H36NO4S-

Molecular Weight

362.5 g/mol

IUPAC Name

2-(hexadecanoylamino)ethanesulfonate

InChI

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23)/p-1

InChI Key

LPDJCYFKKSLKRO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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